
3-Bromo-2-butanone
Overview
Description
3-Bromo-2-butanone (CAS RN: 814-75-5) is a halogenated ketone with the molecular formula C₄H₇BrO and a molecular weight of 151.00 g/mol . It is characterized by a bromine atom at the third carbon and a ketone group at the second position of the butanone backbone. Key physical properties include a boiling point of 51°C, density of 1.438 g/mL, and stabilization with magnesium oxide (<1%) to prevent decomposition during storage . The compound is widely used as an intermediate in organic synthesis, particularly in the preparation of dioxolane derivatives and bioactive molecules . Its biological activities, such as antibacterial and cytotoxic effects, are under investigation but remain less documented compared to structural analogs .
Preparation Methods
Direct Bromination of 2-Butanone
Overview
The most straightforward and commonly employed method for synthesizing 3-Bromo-2-butanone involves the bromination of 2-butanone. This reaction selectively introduces a bromine atom at the 3-position of the butanone molecule.
Reaction Conditions
- Starting Material: 2-Butanone (methyl ethyl ketone)
- Reagent: Bromine (Br2)
- Solvent: Often an inert organic solvent such as dichloromethane or tetrahydrofuran (THF)
- Temperature: Controlled, often at reflux or room temperature depending on scale
- Catalysts: Sometimes acid catalysts or light are used to initiate the reaction
Mechanism
The bromination proceeds via an alpha-bromination mechanism where the enol or enolate form of 2-butanone reacts with bromine, leading to substitution at the alpha carbon adjacent to the carbonyl group.
Industrial Application
In industrial settings, this reaction is often conducted in continuous flow reactors to ensure controlled addition of bromine and efficient heat dissipation, resulting in high purity and yield of this compound.
Multi-Step Synthesis from 3-Methyl Propionlyacetate (Patent CN103449992A)
Stepwise Process
Step | Description | Conditions & Yield |
---|---|---|
1. Chlorination | 3-Methyl propionlyacetate dissolved in anhydrous methylene chloride, cooled to 0 °C, then thionyl chloride added dropwise. Stirred 8 hours at room temperature. | Yield: 90% |
2. Degreasing (Hydrolysis) | Product from step 1 dissolved in hydrochloric acid, warmed to 80 °C, stirred 4 hours. Extracted with dichloromethane, washed, dried, and concentrated. | Yield: 84% |
3. Bromination | Intermediate dissolved in THF, bromine in benzene added, refluxed 8 hours. Reaction mixture filtered and concentrated to obtain this compound. | Yield: 80% |
Advantages
- Uses relatively inexpensive and readily available starting materials
- Avoids dangerous reagents in large quantities
- High overall yield (>50%)
- Suitable for large-scale industrial production due to short reaction path and safety
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scale Suitability | Notes |
---|---|---|---|---|---|
Direct Bromination | 2-Butanone | Bromine, solvent (DCM or THF), reflux | High | Laboratory to industrial | Simple, direct, widely used |
Multi-step from 3-Methyl Propionlyacetate | 3-Methyl propionlyacetate | Thionyl chloride, HCl, bromine in benzene | >50 total | Industrial | High yield, safe, scalable |
Reaction with Potassium o-Isopropylxanthate | This compound (intermediate) | Potassium o-isopropylxanthate, H2SO4 | N/A | Synthetic intermediate | Used for derivative synthesis |
Research Findings and Practical Considerations
- Selectivity: Bromination of 2-butanone must be carefully controlled to avoid polybromination or side reactions. Temperature and reagent addition rate are critical parameters.
- Safety: Bromine is hazardous; thus, industrial processes favor controlled addition and closed systems to minimize exposure.
- Purification: The product is typically purified by distillation or crystallization depending on scale and purity requirements.
- Reactivity: The bromine atom in this compound is highly reactive, enabling further nucleophilic substitution reactions, which is exploited in synthetic applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-butanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as thiolates or amines, to form different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Addition Reactions: The carbonyl group in this compound can participate in addition reactions with nucleophiles, leading to the formation of alcohols or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates, amines, and other nucleophiles.
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to promote elimination reactions.
Addition Reactions: Nucleophiles such as hydrides or organometallic reagents are used in addition reactions, often in the presence of catalysts.
Major Products Formed
Nucleophilic Substitution: Products include various substituted butanones, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Addition Reactions: Products include alcohols or other functionalized compounds.
Scientific Research Applications
Synthetic Applications
Reagent in Organic Synthesis
3-Bromo-2-butanone serves as an important building block in the synthesis of various organic compounds. Some notable reactions include:
- Synthesis of Imidazolylacetamides : It can react with N-acetylguanidine under acidic conditions to produce N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide, which has potential applications in medicinal chemistry .
- Formation of Oxazole Derivatives : Through a silver triflate-catalyzed cyclization reaction with various amides, this compound can yield oxazole derivatives, which are significant in pharmaceutical development due to their biological activities .
- Preparation of Dithiocarbonates : The compound is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate via reaction with potassium o-isopropylxanthate. This product can subsequently be converted into 4,5-dimethyl-1,3-dithiol-2-one upon treatment with sulfuric acid .
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that derivatives synthesized from this compound may exhibit biological activity. For instance:
- Anticancer Activity : Compounds derived from this compound have been explored for their potential in inhibiting cancer cell growth. The synthesis of complex structures such as rhizoxin analogs, which are known for their tubulin assembly inhibition properties, highlights the importance of this compound in developing new anticancer agents .
Toxicology and Environmental Studies
Chemical Probes and Toxicological Research
In toxicological studies, this compound has been utilized as a chemical probe to assess enzymatic activity and metabolic pathways. Its role includes:
- Screening for Toxicity : As a chemical probe, it aids in the rapid screening of cells and biological fluids to evaluate the effects of potential toxicants. This application is crucial for understanding the metabolic activation and detoxification processes related to various chemicals .
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Organic Synthesis | Synthesizing imidazolylacetamides | Important for drug development |
Formation of oxazole derivatives | Significant biological activities | |
Preparation of dithiocarbonates | Useful in further chemical transformations | |
Medicinal Chemistry | Development of anticancer agents | Potential inhibitors of cancer cell growth |
Toxicology | Chemical probes for toxicity screening | Facilitates understanding metabolic pathways |
Case Studies and Research Insights
Recent studies have highlighted the importance of this compound in synthesizing compounds with pharmacological relevance. For example, research on the total synthesis of rhizoxin F demonstrates its utility in constructing complex molecular frameworks that exhibit significant biological activities against cancer cells . Furthermore, advancements in toxicology methodologies utilizing this compound as a probe underscore its relevance in contemporary chemical research.
Mechanism of Action
The mechanism of action of 3-Bromo-2-butanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the adjacent carbon more susceptible to nucleophilic attack, facilitating substitution and addition reactions . The carbonyl group also participates in various reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 3-Bromo-2-butanone are influenced by its bromine and ketone functional groups. Below is a comparison with structurally related compounds:
Compound Name | Molecular Formula | Functional Groups | Key Differences vs. This compound |
---|---|---|---|
2-(3-Bromobutan-2-yl)-1,3-dioxolane | C₆H₁₀BrO₂ | Bromine, ketone, ether | Cyclic ether structure enhances stability; synthesized from this compound and ethylene glycol . |
1-Bromo-3-hydroxybutan-2-one | C₄H₇BrO₂ | Bromine, ketone, hydroxyl | Hydroxyl group at C3 increases polarity and alters reactivity in nucleophilic substitutions . |
3-Bromo-4-hydroxybutanone | C₄H₇BrO₂ | Bromine, ketone, hydroxyl | Hydroxyl at C4 reduces steric hindrance, enabling different reaction pathways . |
3'-Chloro-2,2-dimethylbutyrophenone | C₁₂H₁₄ClO | Chlorine, ketone, methyl | Chlorine’s lower electronegativity decreases halogen-bonding interactions compared to bromine . |
3-Hydroxy-2-butanone | C₄H₈O₂ | Hydroxyl, ketone | Lacks bromine; derived from hydrolysis of this compound, with lower boiling point (144°C vs. 51°C) . |
Biological Activity
3-Bromo-2-butanone is an organobromine compound with notable biological activity, particularly in biochemical applications. This article explores its chemical properties, biological interactions, and potential applications based on diverse research findings.
This compound, with the chemical formula , is a bromo ketone that can participate in various chemical reactions due to the presence of the bromine atom and the carbonyl group. Its structure allows it to act as an electrophile in nucleophilic substitution reactions, making it useful in organic synthesis.
Enzyme Inhibition
One of the significant biological activities of this compound is its role as an affinity label for enzymes. Research has shown that this compound 1,4-bisphosphate can irreversibly inactivate ribulose bisphosphate carboxylase (RuBisCO) from spinach. This inactivation occurs through the modification of an active-site residue, demonstrating the compound's potential as a tool for studying enzyme mechanisms and interactions .
DNA Interaction
Studies indicate that this compound does not produce significant DNA strand cleavage under standard conditions. However, its structural analogs can undergo thiol-mediated bioactivation, leading to DNA alkylation. This suggests that while this compound itself may not directly interact with DNA, its derivatives could potentially exhibit genotoxic properties through similar mechanisms .
Affinity Labeling of Enzymes
In a detailed study, this compound was used to investigate the active site of RuBisCO. The findings revealed that ribulose 1,5-bisphosphate could protect the enzyme from inactivation by the bromo ketone, indicating a competitive inhibition mechanism . The research highlighted how specific modifications at the active site could lead to irreversible enzyme inactivation.
Thiol-Mediated Activation
Another investigation focused on the thiol-mediated activation of α-halo compounds like this compound. The study demonstrated that thiols could add to these compounds, forming reactive intermediates capable of alkylating DNA. This process underscores the potential risks associated with exposure to such compounds and their derivatives .
Synthetic Chemistry
This compound serves as a valuable reagent in synthetic organic chemistry. It is utilized for synthesizing various compounds, including N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide through reactions with N-acetylguanidine . Its reactivity makes it an essential building block for developing more complex molecules.
Potential Therapeutic Uses
Given its ability to modify enzymes and potentially interact with biological macromolecules, there is ongoing interest in exploring this compound's therapeutic potential. Understanding its mechanisms may lead to novel applications in drug design or as a biochemical tool for probing cellular processes.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-2-butanone in laboratory settings?
- Methodology : The compound is typically synthesized via bromination of 2-butanone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalysts such as Fe or AlCl₃ enhance regioselectivity. For example, a reported procedure yields this compound (bp 85°C at 118 mmHg) with high purity when NBS is used in a solvent system optimized for kinetic control .
Q. How should this compound be stabilized and stored to prevent degradation?
- Methodology : Commercial preparations (e.g., 97% purity) are stabilized with <1% magnesium oxide (MgO) to inhibit decomposition. Storage recommendations include refrigeration (0–6°C) in airtight containers to minimize exposure to moisture and light, which can trigger hydrolysis or radical side reactions .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (δ ~2.3 ppm for methyl ketone protons; δ ~4.2 ppm for brominated methylene) and ¹³C NMR (δ ~210 ppm for carbonyl carbon) confirm structure .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 135 [M⁺]) validate purity and identity.
- IR Spectroscopy : A strong C=O stretch near 1720 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ are diagnostic .
Advanced Research Questions
Q. How can regioselectivity be optimized in the bromination of 2-butanone to favor this compound over 1-Bromo-2-butanone?
- Methodology :
- Catalyst Selection : FeCl₃ promotes electrophilic bromination at the more substituted carbon due to steric and electronic effects .
- Solvent Polarity : Polar aprotic solvents (e.g., CCl₄) favor kinetic control, reducing isomerization.
- Temperature : Lower temperatures (0–25°C) minimize thermal rearrangement.
- Data Contradiction : Discrepancies in reported yields (e.g., 70–85%) may arise from trace impurities or variations in catalyst activation. Replication under inert atmospheres (N₂/Ar) improves reproducibility .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) of this compound?
- Methodology :
- Pressure Calibration : Boiling points (e.g., 85°C at 118 mmHg vs. 104°C for 1-Bromo-2-butanone) are pressure-dependent. Use vacuum-jacketed distillation setups with calibrated manometers .
- Purity Assessment : GC-MS or HPLC analysis identifies co-eluting isomers or stabilizers (e.g., MgO) that may skew measurements .
Q. What mechanistic insights explain the hydrolysis behavior of this compound under basic vs. acidic conditions?
- Methodology :
- Basic Hydrolysis : NaOH (2M, room temperature) yields 3-hydroxy-2-butanone via SN₂ nucleophilic substitution (retention of configuration) .
- Acidic Conditions : H₃O⁺ promotes elimination (E2) to form α,β-unsaturated ketones, requiring mechanistic studies via kinetic isotope effects or Hammett plots.
- Contradiction Analysis : Conflicting reports on reaction rates may stem from pH variability or competing pathways. Controlled pH titration and in-situ IR monitoring clarify dominant mechanisms .
Application-Focused Questions
Q. How is this compound utilized as an intermediate in synthesizing chiral hydroxyketones?
- Methodology : Hydrolysis under basic conditions produces 3-hydroxy-2-butanone, a precursor for asymmetric catalysis. Enantiomeric excess (ee) is optimized via chiral auxiliaries or enzymatic resolution, with HPLC (chiral column) used for ee determination .
Q. What strategies mitigate toxicity risks when handling this compound in biological assays?
- Methodology :
Properties
IUPAC Name |
3-bromobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOUFHCTIFWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883587 | |
Record name | 2-Butanone, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814-75-5 | |
Record name | 3-Bromo-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=814-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanone, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanone, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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